molecular formula C41H30IrN3O B14799425 Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium

Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium

Katalognummer: B14799425
Molekulargewicht: 772.9 g/mol
InChI-Schlüssel: NKSPBXIOCOXNQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium is a complex organometallic compound that has garnered significant interest in the field of materials science and chemistry. This compound is known for its unique photophysical properties, making it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Eigenschaften

Molekularformel

C41H30IrN3O

Molekulargewicht

772.9 g/mol

IUPAC-Name

2-(3H-dibenzofuran-3-id-4-yl)pyridine;iridium(3+);5-methyl-2-phenylpyridine

InChI

InChI=1S/C17H10NO.2C12H10N.Ir/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15;2*1-10-7-8-12(13-9-10)11-5-3-2-4-6-11;/h1-7,9-11H;2*2-5,7-9H,1H3;/q3*-1;+3

InChI-Schlüssel

NKSPBXIOCOXNQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)C2=CC=CC=[C-]2.CC1=CN=C(C=C1)C2=CC=CC=[C-]2.C1=CC=C2C(=C1)C3=C(O2)C(=[C-]C=C3)C4=CC=CC=N4.[Ir+3]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium typically involves the coordination of iridium with ligands such as 2-(5-methylpyridin-2-yl)phenyl and 4-(pyridin-2-yl)dibenzo[b,d]furan. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated synthesis and purification systems to ensure consistency and quality .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium involves its interaction with light and subsequent energy transfer processes. The compound absorbs light, leading to an excited state that can transfer energy to other molecules or emit light as fluorescence . This process is facilitated by the unique electronic structure of the iridium complex and its ligands .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium stands out due to its specific ligand structure, which imparts unique photophysical properties. Its combination of high luminescence, stability, and versatility in various applications makes it a valuable compound in scientific research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.